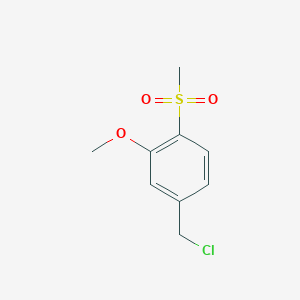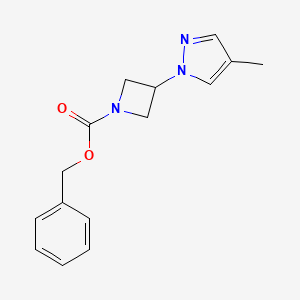
benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
Descripción general
Descripción
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features a benzyl group attached to an azetidine ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry, benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a ligand for various receptors, influencing biological processes.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
Target of Action
Pyrazoles and azetidines are known to interact with a variety of biological targets. For instance, pyrazoles are often used in the development of drugs due to their wide range of chemical and biological properties . They have been shown to be cytotoxic to several human cell lines . Azetidines, on the other hand, are commonly used in medicinal chemistry due to their ability to mimic the structure of peptides.
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole derivatives have been demonstrated to induce apoptosis in cancer cells .
Biochemical Pathways
Again, the specific biochemical pathways affected by these compounds can vary. Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Pharmacokinetics
The pharmacokinetics of these compounds can also vary. For instance, the presence of a pyridine core in the molecule of some pyrazole derivatives has been shown to increase bioavailability .
Result of Action
The result of the action of these compounds can range from cytotoxic effects in cancer cells to a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action environment can influence the efficacy and stability of these compounds. For instance, various synthetic approaches to pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, have been developed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the azetidine skeleton. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Substitution: Substitution reactions can introduce new substituents at different positions on the azetidine ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be carried out using nucleophiles or electrophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Comparación Con Compuestos Similares
Imidazole derivatives: These compounds share structural similarities with benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate and are used in similar applications.
Pyrazole derivatives: Other pyrazole-containing compounds can have comparable biological activities and uses.
Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and biological activity. Its combination of the azetidine ring and the pyrazole group provides distinct chemical properties that differentiate it from other compounds.
Propiedades
IUPAC Name |
benzyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-7-16-18(8-12)14-9-17(10-14)15(19)20-11-13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXBXQBUDFFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


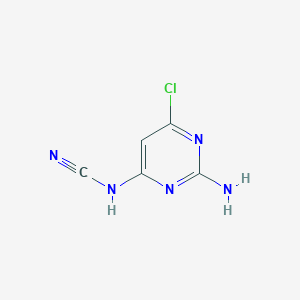
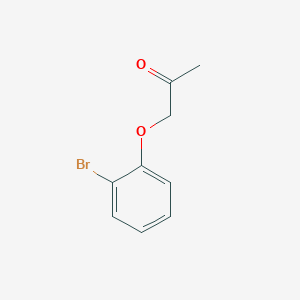
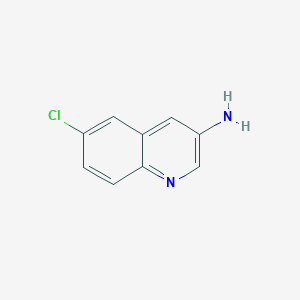
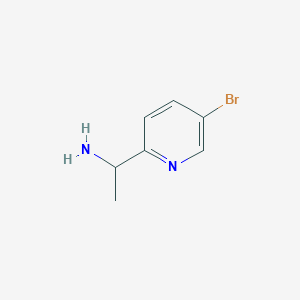

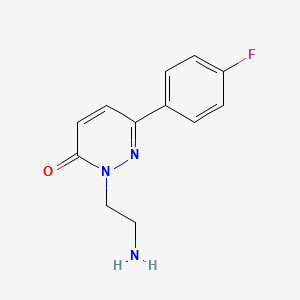
![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)
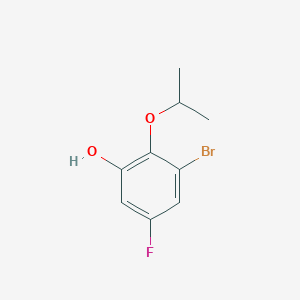
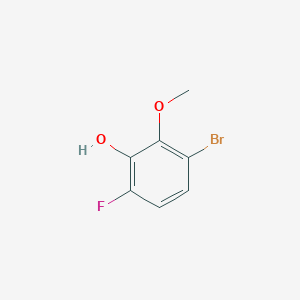

![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
